

Vintoperol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vintoperol is a synthetic compound with significant potential in cardiovascular research and therapy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological activities. Vintoperol exhibits potent antiplatelet and vasodilatory effects, positioning it as a promising candidate for the development of novel antithrombotic and antihypertensive agents. This document details the current understanding of its mechanism of action, including its role as a voltage-gated calcium channel blocker, an alpha-adrenergic receptor antagonist, and a modulator of nitric oxide signaling. Detailed experimental protocols for assessing its biological activities are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Vintoperol, with the IUPAC name [(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C18H24N2O	[1]
Molecular Weight	284.4 g/mol	[1]
CAS Number	106498-99-1	[1]
IUPAC Name	[(1S,12bS)-1-ethyl- 3,4,6,7,12,12b-hexahydro-2H- indolo[2,3-a]quinolizin-1- yl]methanol	[1]
Boiling Point	446.8 °C at 760 mmHg	[2]
Density	1.21 g/cm ³	
Synonyms	RGH-2981, RT-3003	

Biological Activity and Mechanism of Action

Vintoperol demonstrates a range of biological activities, primarily centered on the cardiovascular system. Its key effects include the inhibition of platelet aggregation and vasodilation. These effects are attributed to its ability to interact with multiple molecular targets.

Antiplatelet Activity

Vintoperol is a potent inhibitor of platelet aggregation induced by key agonists such as collagen and adenosine diphosphate (ADP). This inhibitory action is crucial for its potential as an antithrombotic agent. The underlying mechanisms for this activity are believed to involve:

- Alpha-Adrenergic Receptor Antagonism: Vintoperol acts as an antagonist at alphaadrenergic receptors. The activation of these receptors on platelets by agonists like epinephrine can potentiate platelet aggregation. By blocking these receptors, Vintoperol can attenuate this pro-aggregatory signaling.
- Voltage-Gated Calcium Channel Blockade: Vintoperol functions as a voltage-gated calcium channel blocker. An increase in intracellular calcium is a critical step in platelet activation and aggregation. By inhibiting calcium influx, Vintoperol can disrupt the downstream signaling



cascades that lead to platelet activation, granule release, and conformational changes in integrin receptors necessary for aggregation.

Vasodilatory Effects

Vintoperol induces vasodilation, a key factor in its potential antihypertensive effects. This relaxation of blood vessels is primarily mediated by the release of endothelium-derived nitric oxide (NO). The precise mechanism by which **Vintoperol** stimulates NO release is an area of ongoing research, but it is likely linked to its effects on intracellular calcium concentrations within endothelial cells and its interaction with adrenergic signaling pathways that modulate endothelial function.

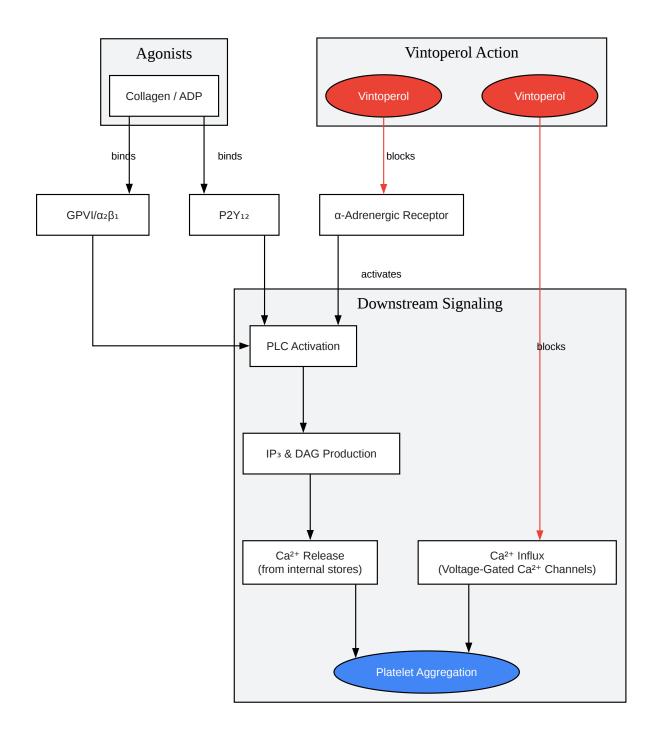
Signaling Pathways

The biological effects of **Vintoperol** are a result of its modulation of specific intracellular signaling pathways.

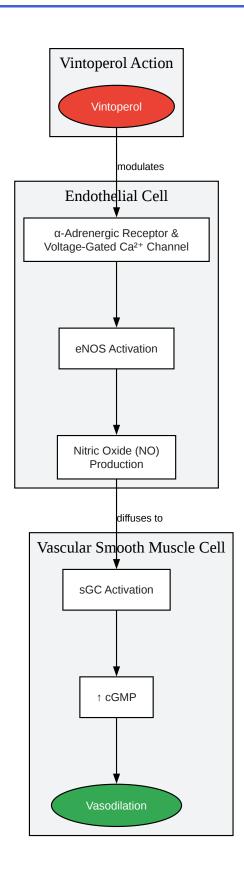
Inhibition of Platelet Aggregation

The following diagram illustrates the proposed signaling pathway for **Vintoperol**'s antiplatelet action.









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